molecular formula C19H27N3O2S B6915106 N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide

N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide

Cat. No.: B6915106
M. Wt: 361.5 g/mol
InChI Key: SAUKBQUDOYINAP-UHFFFAOYSA-N
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Description

N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a methanesulfonamide group

Properties

IUPAC Name

N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-4-22(25(3,23)24)17-9-11-21(12-10-17)14-16-13-15(2)20-19-8-6-5-7-18(16)19/h5-8,13,17H,4,9-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUKBQUDOYINAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)CC2=CC(=NC3=CC=CC=C32)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.

    Coupling Reactions: The quinoline and piperidine moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Introduction of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The piperidine ring may enhance the compound’s binding affinity to its targets, while the methanesulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-[1-[(2-chloroquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide
  • N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]ethanesulfonamide
  • N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]benzenesulfonamide

Uniqueness

N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

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